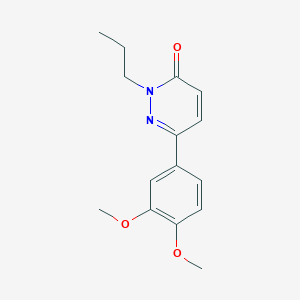

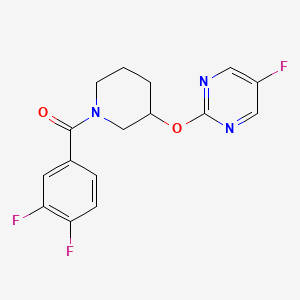

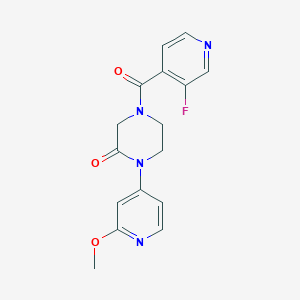

![molecular formula C15H12N2O3 B2446032 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid CAS No. 10066-22-5](/img/structure/B2446032.png)

2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” is a derivative of benzimidazole . Benzimidazole is a heterocyclic compound that is a core part of some natural products such as histidine, purine, histamine, and DNA-based structures . It has a broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps: the construction of a desired benzene ring containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by an optimized geometrical structure, electronic and vibrational features . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives can be analyzed using the MEP surface, which is a chemically reactive area appropriate for drug action .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The specific physical and chemical properties of “this compound” are not available in the retrieved papers.Scientific Research Applications

Anticancer Applications : 2-[(2-Phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid derivatives have shown potential in cancer research. A study synthesized derivatives of this compound and evaluated their in vitro anticancer activity. One such derivative was particularly active against breast cancer cell lines, suggesting potential applications in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Chemical Synthesis and Novel Compound Formation : The compound serves as a starting material in chemical synthesis. It was used in the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, showcasing its versatility in creating new chemical entities (Ghandi, Zarezadeh, & Taheri, 2010).

Antimicrobial Applications : Derivatives of this compound have been synthesized and tested for their antimicrobial properties. Certain synthesized compounds showed promising activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Synthesis of Heterocyclic Compounds : The compound is instrumental in the synthesis of a variety of heterocyclic compounds like Benzimidazole. These compounds have shown promising anti-inflammatory activities, indicating potential therapeutic applications (Bhor & Pawar, 2022).

Antibacterial and Antifungal Activities : Novel series of benzimidazole derivatives synthesized using this compound have been tested for antibacterial and antifungal activities, showing significant potential in combating various microbial infections (Devi, Shahnaz, & Prasad, 2022).

Pharmacological Screening : Compounds derived from this chemical have been used in pharmacological screenings, particularly in studying their potential anticonvulsant properties. This indicates its relevance in neurological research and drug development (Shaharyar, Mazumder, Salahuddin, Garg, & Pandey, 2016).

Coordination Properties in Chemistry : The compound's derivatives have been studied for their coordination properties, particularly with metals like Pd(II) and Pt(II), which is crucial in the field of coordination chemistry (Dutta, Panda, & Zade, 2014).

Anti-tubercular and Antimicrobial Research : Benzimidazole acetic acid derivatives, including those related to this compound, have been synthesized and tested for their anti-tubercular and antimicrobial activities, indicating potential use in infectious disease research (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Anti-Inflammatory Activity : The compound has been used to synthesize N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives, which demonstrated significant anti-inflammatory activity, highlighting its potential in inflammatory disease treatment (Bhor & Sable, 2022).

Mechanism of Action

properties

IUPAC Name |

2-(2-phenylbenzimidazol-1-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14(19)10-20-17-13-9-5-4-8-12(13)16-15(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCBWBIRRVFDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

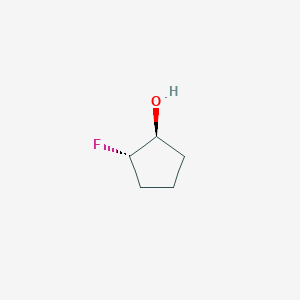

![(2R,4S)-4-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2445955.png)

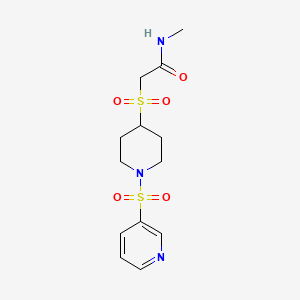

![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2445965.png)

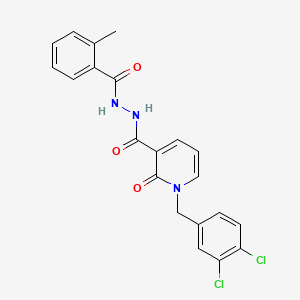

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)